![molecular formula C26H30N6O2 B1196294 3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one
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Overview
Description
3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Anticancer and Antimicrobial Potential
- Compounds similar to 3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one have shown significant anticancer activity, as demonstrated in a study where similar benzo[d]thiazolyl substituted-2-quinolone hybrids exhibited notable cytotoxicity against cancer cells like MCF-7 and WRL68. This suggests potential applications in developing anticancer agents (Bolakatti et al., 2020).
- The same study also highlighted interesting antibacterial activity, especially against Gram-negative bacteria like E. coli, which indicates potential for antimicrobial applications (Bolakatti et al., 2020).
Psycho- and Neurotropic Properties
- A study on similar quinolone compounds revealed psycho- and neurotropic properties, suggesting a potential application in the development of psychoactive compounds. This is particularly relevant for substances showing sedative effects and anti-amnesic activity (Podolsky et al., 2017).
Analgesic and Anti-inflammatory Activities
- In research involving structurally similar quinazolin-4(3H)-ones, compounds demonstrated notable analgesic and anti-inflammatory activities, suggesting possible use in pain relief and inflammation management (Alagarsamy et al., 2011).
Antimicrobial and Mosquito Larvicidal Activities
- Certain pyrimido[4,5-b]quinolin-4-ones, structurally related to the compound , have shown significant antimicrobial and mosquito larvicidal activities. This indicates potential in the development of new antimicrobial agents and mosquito control strategies (Rajanarendar et al., 2010).
properties
Product Name |
3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one |
---|---|
Molecular Formula |
C26H30N6O2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H30N6O2/c1-18-7-10-20-14-21(26(33)27-24(20)13-18)16-31(22-5-3-4-6-22)17-25-28-29-30-32(25)15-19-8-11-23(34-2)12-9-19/h7-14,22H,3-6,15-17H2,1-2H3,(H,27,33) |
InChI Key |
CLESYUIRTDJQBD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=NN=NN3CC4=CC=C(C=C4)OC)C5CCCC5 |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=NN=NN3CC4=CC=C(C=C4)OC)C5CCCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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